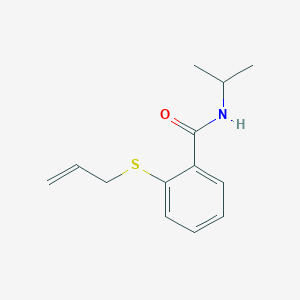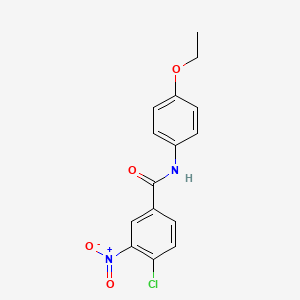![molecular formula C19H21NO3 B5599860 4-{[(4'-methyl-4-biphenylyl)oxy]acetyl}morpholine](/img/structure/B5599860.png)
4-{[(4'-methyl-4-biphenylyl)oxy]acetyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}morpholine is an organic compound that features a morpholine ring substituted with an acetyl group linked to a biphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}morpholine typically involves the following steps:
Formation of the biphenyl moiety: The biphenyl structure can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Morpholine introduction: The final step involves the reaction of the acetylated biphenyl intermediate with morpholine under basic conditions to yield 4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}morpholine.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}morpholine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the biphenyl and morpholine moieties.
Reduction: Reduced forms of the acetyl group.
Substitution: Substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}morpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the morpholine ring.
Materials Science: The biphenyl moiety makes it suitable for use in the development of organic electronic materials and liquid crystals.
Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Wirkmechanismus
The mechanism of action of 4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}morpholine involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}pyrrolidine: Similar structure but with a pyrrolidine ring.
Uniqueness
4-{[(4’-methyl-4-biphenylyl)oxy]acetyl}morpholine is unique due to the presence of the morpholine ring, which imparts specific pharmacological properties and makes it a versatile building block in synthetic chemistry .
Eigenschaften
IUPAC Name |
2-[4-(4-methylphenyl)phenoxy]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-15-2-4-16(5-3-15)17-6-8-18(9-7-17)23-14-19(21)20-10-12-22-13-11-20/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVXZCOLSNAVEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(3-hydroxy-3-methylbutyl)-N-[2-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B5599787.png)
![isopropyl 7-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5599792.png)
![N-[2-(dimethylamino)-1-phenylethyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5599802.png)

![2-[2,6-dimethyl-4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5599818.png)
![1-phenyl-6-(2-thienyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5599828.png)
![N-[(4-METHOXYPHENYL)METHYL]-2-(2-METHYL-4-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE](/img/structure/B5599829.png)
![4'-[3-(1H-pyrazol-1-yl)benzyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5599830.png)
![N-(3-chlorophenyl)-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B5599838.png)
![4-[2-(1H-pyrazol-1-yl)butanoyl]thiomorpholine 1,1-dioxide](/img/structure/B5599845.png)

![2-(4-chlorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride](/img/structure/B5599891.png)
![[7-(Furan-2-carbonyl)-5-nitro-1,3,7-triazabicyclo[3.3.1]nonan-3-yl]-(furan-2-yl)methanone](/img/structure/B5599892.png)
![4-[4-(2-bromobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5599899.png)
